molecular formula C15H18O3 B15142935 (3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-3a,5,6,7,9,9a-hexahydrobenzo[f][1]benzofuran-2,8-dione

(3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-3a,5,6,7,9,9a-hexahydrobenzo[f][1]benzofuran-2,8-dione

Cat. No.: B15142935
M. Wt: 246.30 g/mol
InChI Key: NJHYUCZCVOYKRJ-MDUCIFGTSA-N
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Description

(3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-3a,5,6,7,9,9a-hexahydrobenzofbenzofuran-2,8-dione is a complex organic compound with a unique structure that includes multiple chiral centers and a fused benzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-3a,5,6,7,9,9a-hexahydrobenzofbenzofuran-2,8-dione typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate alkylating agents.

    Introduction of Chiral Centers: Chiral centers can be introduced using enantioselective synthesis techniques, such as asymmetric hydrogenation or chiral auxiliaries.

    Functional Group Modifications: Various functional groups are introduced or modified through reactions such as oxidation, reduction, and substitution.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to improve reaction efficiency and selectivity.

    Process Optimization: Scaling up the reaction conditions to industrial scale while maintaining safety and environmental standards.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-3a,5,6,7,9,9a-hexahydrobenzofbenzofuran-2,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

    Substitution: Various substituents can be introduced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-3a,5,6,7,9,9a-hexahydrobenzofbenzofuran-2,8-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which (3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-3a,5,6,7,9,9a-hexahydrobenzofbenzofuran-2,8-dione exerts its effects involves interactions with molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific proteins or enzymes, altering their activity.

    Pathways: It may influence cellular pathways, such as signaling cascades or metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-3a,5,6,7,9,9a-hexahydrobenzofbenzofuran-2,8-dione is unique due to its complex structure, multiple chiral centers, and potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

(3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-3a,5,6,7,9,9a-hexahydrobenzo[f][1]benzofuran-2,8-dione

InChI

InChI=1S/C15H18O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h6,8,10,12H,2,4-5,7H2,1,3H3/t8-,10+,12+,15+/m0/s1

InChI Key

NJHYUCZCVOYKRJ-MDUCIFGTSA-N

Isomeric SMILES

C[C@H]1CCC(=O)[C@]2(C1=C[C@H]3[C@@H](C2)OC(=O)C3=C)C

Canonical SMILES

CC1CCC(=O)C2(C1=CC3C(C2)OC(=O)C3=C)C

Origin of Product

United States

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